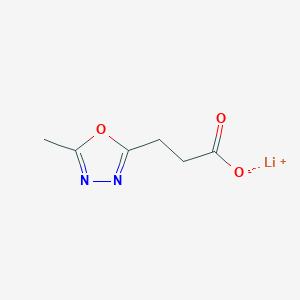
Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate” consists of a lithium ion and a 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate ion. The oxadiazole ring in the structure is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight of 162.07. More specific properties like melting point, boiling point, and density are not provided in the available resources .Mecanismo De Acción
Target of Action
It’s worth noting that oxadiazoles, a key component of this compound, have been utilized in a wide range of applications due to their potential as high-energy cores . They have been successfully used as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Mode of Action
Oxadiazoles have been known to interact with various targets depending on their substituents . The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Biochemical Pathways
Oxadiazoles have been known to affect a variety of biological activities, including anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .
Result of Action
Oxadiazoles have been known to exhibit a broad spectrum of biological activities .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate has several advantages and limitations for lab experiments. Some of the advantages include:
1. High solubility in polar organic solvents: this compound is highly soluble in polar organic solvents such as DMF, which makes it easy to handle in lab experiments.
2. Good stability: this compound is stable under normal lab conditions, which makes it easy to store and transport.
Some of the limitations include:
1. High toxicity: this compound is highly toxic and should be handled with care in lab experiments.
2. Limited availability: this compound is not widely available commercially and may need to be synthesized in the lab.
Direcciones Futuras
There are several future directions for research on Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate, including:
1. Investigation of its potential use as an anti-inflammatory and anti-cancer agent.
2. Development of new synthesis methods for this compound that are more efficient and environmentally friendly.
3. Investigation of its potential use in other scientific applications, such as catalysis and electrochemistry.
4. Study of the mechanism of action of this compound in more detail to better understand its biochemical and physiological effects.
Conclusion:
In conclusion, this compound is a lithium-based compound that has been widely studied for its potential use in various scientific applications. This compound can be synthesized by reacting lithium hydroxide with 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid in the presence of a polar organic solvent. This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Métodos De Síntesis
Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate can be synthesized by reacting lithium hydroxide with 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid in the presence of a polar organic solvent such as dimethylformamide (DMF). The reaction mixture is then heated under reflux for several hours, and the resulting this compound precipitate is filtered and dried.
Aplicaciones Científicas De Investigación
Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate has been studied for its potential use in various scientific applications, including:
1. Lithium-ion batteries: this compound has been investigated as a cathode material for lithium-ion batteries due to its high capacity and good cycling stability.
2. Organic light-emitting diodes (OLEDs): this compound has been used as a hole-injection material in OLEDs, which can improve the device performance.
3. Medicinal chemistry: this compound has been studied for its potential use as an anti-inflammatory and anti-cancer agent.
Propiedades
IUPAC Name |
lithium;3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3.Li/c1-4-7-8-5(11-4)2-3-6(9)10;/h2-3H2,1H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSJGFFYBQBPNA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NN=C(O1)CCC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7LiN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1989672-52-7 |
Source


|
| Record name | lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

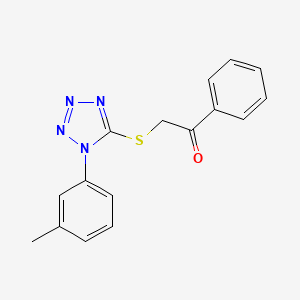

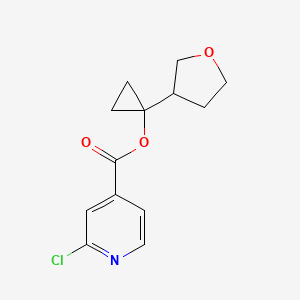
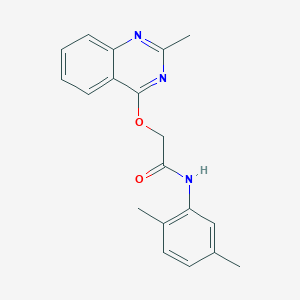
![(E)-3-(but-2-en-1-yl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2774031.png)
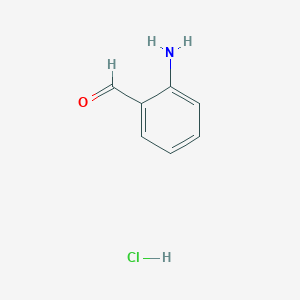

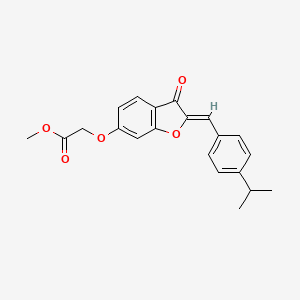

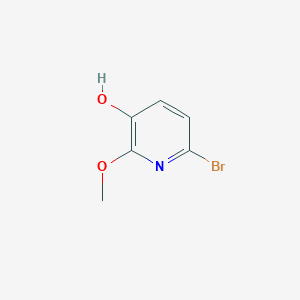
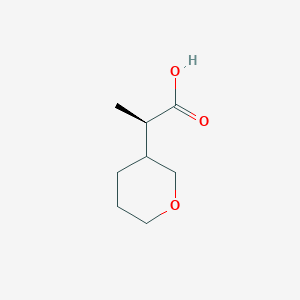
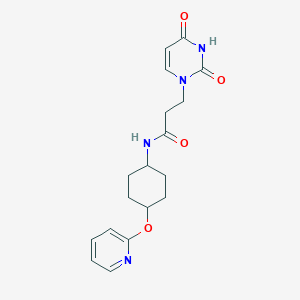

![3-(3-(benzylcarbamoyl)-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-1-yl)propyl acetate](/img/structure/B2774048.png)